molecular formula C14H7Cl2FN2 B1501790 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline CAS No. 885277-75-8

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline

Cat. No.: B1501790
CAS No.: 885277-75-8
M. Wt: 293.1 g/mol
InChI Key: OAYVABJBTQJKCV-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline is a quinazoline derivative with a complex molecular structure Quinazolines are a class of heterocyclic aromatic organic compounds that have shown significant potential in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline typically involves multiple steps, starting with the reaction of 4-chloroaniline with a suitable fluorinating agent to introduce the fluorine atom at the 7-position. Subsequent steps may include cyclization reactions to form the quinazoline core, followed by chlorination to introduce the chlorine atoms at the 4- and 2-positions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include various quinazoline derivatives with different functional groups and substitution patterns, which can be further utilized in different applications.

Scientific Research Applications

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline has shown potential in several scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 4-Chloroquinazoline: Similar in structure but lacks the additional chlorophenyl and fluorine groups.

  • 2-(4-Chlorophenyl)quinazoline: Similar but without the fluorine atom at the 7-position.

  • 7-Fluoroquinazoline derivatives: Other derivatives with different substituents at the 7-position.

Uniqueness: 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)-7-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-7-10(17)5-6-11(12)13(16)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYVABJBTQJKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696112
Record name 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-75-8
Record name 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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